![molecular formula C10H18FNO2 B1480075 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid CAS No. 2089695-04-3](/img/structure/B1480075.png)
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Overview
Description
This compound is a derivative of propanoic acid with a fluoromethyl-methylpiperidin group attached to the second carbon . Propanoic acid is a simple carboxylic acid, and piperidin is a heterocyclic organic compound. The presence of fluorine could potentially affect the compound’s reactivity and other properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in a molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the carboxylic acid group and the fluorine atom. Carboxylic acids can participate in a variety of reactions, including acid-base reactions and esterification . Fluorine is highly electronegative, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, boiling point, and melting point .Scientific Research Applications
Medicine: Anesthetic Metabolism
This compound is structurally similar to anesthetics that undergo metabolic pathways resulting in mercapturic acids and fluoromethoxypropanoic acid . It could potentially serve as a biomarker for exposure and metabolism in anesthetic applications, aiding in risk assessment and understanding interspecies differences in anesthetic effects.
Agriculture: Food Preservation
In agriculture, similar propionic acid derivatives are used as antibacterial preservatives in animal feed and human food . The compound may have potential applications in enhancing the shelf life and safety of agricultural products.
Material Science: Polymer Modification
Compounds with similar structures are used in material science for modifying polymers, improving their properties such as durability and chemical resistance. The subject compound could be researched for its efficacy in creating new or improved materials .
Environmental Science: PFAS Analysis
Fluorinated compounds are significant in environmental science, especially concerning per- and polyfluoroalkyl substances (PFAS). This compound may be used in studying the environmental impact and degradation pathways of PFAS .
Biochemistry: Enzyme Inhibition
In biochemistry, fluorinated compounds often act as enzyme inhibitors. The compound could be investigated for its inhibitory effects on specific biochemical pathways, which could lead to new insights into enzyme functions and regulations .
Pharmacology: Drug Development
In pharmacology, propionic acid derivatives are explored for their therapeutic properties. This compound could be a candidate for drug development, particularly in creating new analgesics or anti-inflammatory agents .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-8(9(13)14)12-5-3-10(2,7-11)4-6-12/h8H,3-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUOTPYQHJMHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)(C)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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